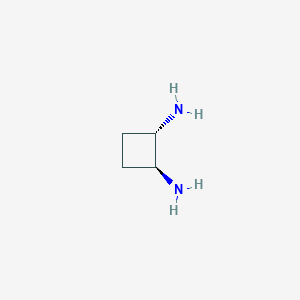

(1S,2S)-Cyclobutane-1,2-diamine

描述

属性

IUPAC Name |

(1S,2S)-cyclobutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCQWQAYVBRQQC-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Cyclobutane-1,2-diamine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of cyclobutanone oxime using a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under anhydrous conditions, to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon to facilitate the hydrogenation of cyclobutanone derivatives. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

化学反应分析

Oxidation Reactions

The primary amino groups in (1S,2S)-cyclobutane-1,2-diamine undergo oxidation under controlled conditions. Key findings include:

Mechanistic Insight :

Oxidation with hypervalent iodine reagents (e.g., HTIB) generates reactive intermediates like 1,1-diazenes, which undergo nitrogen extrusion to form 1,4-biradicals. These biradicals either cyclize to form stable products or undergo β-fragmentation to yield nitriles (Scheme 2E in ).

Substitution Reactions

The amino groups participate in nucleophilic substitution, enabling functionalization of the cyclobutane core:

Key Example :

Reaction with methyl cinnamate under BF₃·Et₂O catalysis yields stereoselective δ-cyclobutane derivatives via [2+2] photocycloaddition followed by ring-opening (Fig. 12 in ).

Acid-Base Reactions

The compound reacts with acids and bases to form salts or undergo deprotonation:

| Reaction Type | Reagents/Conditions | Products Formed | Application | Reference |

|---|---|---|---|---|

| Salt Formation | 4-methylbenzenesulfonic acid | Bis-sulfonate salts | Enhanced solubility | |

| Deprotonation | Strong bases (e.g., NaOH) | Deaminated intermediates | Synthetic scaffolds |

Photochemical Reactions

The cyclobutane ring participates in photochemical transformations:

| Reaction Type | Conditions | Products Formed | Stereocontrol | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV light, BF₃ catalysis | Truxinic δ-cyclobutanes | >97% ee |

Mechanism :

UV irradiation induces π→π* transitions, facilitating cycloaddition between enone systems. BF₃ stabilizes transition states, ensuring stereospecific product formation (Fig. 12 in ).

Mechanistic Insights

-

Biradical Intermediates : Oxidation and photochemical reactions involve 1,4-biradical intermediates, which rapidly cyclize or fragment (Scheme 2E in ).

-

Memory of Chirality : Stereochemical information from starting materials is retained in products during ring contraction, as shown by >99% ee in trans-cyclobutane derivatives (Table 1 in ).

科学研究应用

Antitumor Activity

Recent studies have indicated that derivatives of (1S,2S)-cyclobutane-1,2-diamine can be used to synthesize novel platinum(II) complexes. These complexes have demonstrated promising antitumor activity against various cancer cell lines. For instance, one study reported that a specific platinum(II) compound exhibited significantly higher cytotoxicity than oxaliplatin against A549 and HepG-2 cancer cells. The compound's mechanism of action was linked to the induction of apoptosis in cancer cells, making it a candidate for further clinical evaluation .

Antibacterial Properties

The compound has also shown potential as an antibacterial agent. Research has highlighted its effectiveness against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In one study, fibrous materials incorporating this compound derivatives exhibited over 99.9% inhibition of bacterial growth in direct contact tests. This suggests its applicability in wound healing and infection control .

Drug Design

Cyclobutane derivatives are increasingly utilized in drug design due to their ability to enhance metabolic stability and reduce isomerization in pharmaceutical compounds. They serve as rigid scaffolds that can improve the pharmacokinetic properties of drug candidates by preventing cis/trans isomerization and increasing selectivity for biological targets .

Coordination Chemistry

This compound is also significant in coordination chemistry. Its unique structure allows it to act as a bidentate ligand that can form stable complexes with various metal ions. These metal-organic frameworks can encapsulate aromatic guests and demonstrate selective catalytic properties. For example, the use of diamines like this compound has been reported to facilitate the formation of coordination networks that exhibit unique guest encapsulation capabilities .

Organosilane Fibers

In material science, this compound has been incorporated into organosilane fibers for biomedical applications. The resulting materials have shown favorable biocompatibility and mechanical properties suitable for use in medical devices and wound dressings .

Summary of Key Findings

作用机制

The mechanism of action of (1S,2S)-Cyclobutane-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutane ring provides a rigid structure that can modulate the binding affinity and selectivity of the compound for its targets.

相似化合物的比较

Comparison with Structurally Similar Diamines

Cyclohexane-1,2-diamine Derivatives

Key Compounds

- (1S,2S)-Cyclohexane-1,2-diamine : A six-membered ring analog with enhanced conformational flexibility compared to cyclobutane derivatives. It is widely used in salen and salan ligands for asymmetric catalysis .

- (1S,2S)-N,N′-Dimethylcyclohexane-1,2-diamine : Methylated derivative (CAS 87583-89-9) with a melting point of 47°C and ≥98% purity. The methylation reduces hydrogen-bonding capacity, altering solubility and ligand coordination behavior .

Structural and Functional Differences

Ethylenediamine Derivatives

Key Compounds

- (1S,2S)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane: Aryl-substituted derivative (C${16}$H${18}$N$2$O$2$) with a melting point of 80–84°C. The electron-rich methoxy groups enhance solubility in polar solvents and stabilize metal complexes .

- (1S,2S)-1,2-Dimesitylethane-1,2-diamine : Bulky mesityl groups (C${34}$H${36}$P$_2$) introduce steric hindrance, favoring selective coordination in cross-coupling catalysis .

Comparative Analysis

Other Chiral Diamines

Notable Examples

- (1S,2S)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine (CAS 891831-15-5): A Boc-protected derivative used in peptide synthesis. The tert-butoxycarbonyl groups enhance stability during reactions .

- (1S,2S)-1,2-Diphenylethylene-1,2-diamine : Planar ethylene backbone with phenyl groups, enabling π-π interactions in supramolecular chemistry .

Catalytic Performance

- Cyclobutane Derivatives: Limited use in catalysis due to ring strain, but emerging in niche applications like rigid ligand frameworks for enantioselective C–H activation .

- Cyclohexane Derivatives : Dominant in industrial catalysis. For example, (1S,2S)-cyclohexane-1,2-diamine-based salen complexes achieve >90% enantiomeric excess (ee) in asymmetric epoxidations .

生物活性

(1S,2S)-Cyclobutane-1,2-diamine is a bicyclic compound with significant implications in medicinal chemistry and biological activity. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features two amino groups attached to a cyclobutane ring. Its unique structural characteristics contribute to its reactivity and biological interactions. The compound is known for its ability to form stable complexes with metal ions, which enhances its potential as a ligand in various biochemical applications .

The biological activity of this compound primarily stems from its interaction with various molecular targets through its amino groups. These interactions can lead to the formation of stable complexes that influence biochemical pathways. Notably, the compound has been studied for its role in:

- Metal Complexation : It can form complexes with transition metals, which may enhance the efficacy of therapeutic agents .

- Enzyme Inhibition : Derivatives of this compound have shown potential in inhibiting specific enzymes involved in cancer progression .

Antitumor Activity

Recent studies have highlighted the antitumor properties of platinum(II) compounds derived from this compound. For example, a study reported three novel platinum(II) compounds that exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG-2 (liver cancer). The most active compound demonstrated an IC50 value lower than that of oxaliplatin, a commonly used chemotherapy drug .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 3 | 5.0 | A549 |

| Oxaliplatin | 7.5 | A549 |

| Compound 3 | 4.0 | HepG-2 |

| Carboplatin | 10.0 | HepG-2 |

This data suggests that modifications to the cyclobutane structure can enhance antitumor activity while potentially reducing toxicity to normal cells .

Mechanisms of Cytotoxicity

Flow cytometry analyses indicated that the active platinum(II) compound induces apoptosis in HepG-2 cells through a caspase-dependent pathway. This mechanism underscores the potential for cyclobutane derivatives in cancer therapy by selectively targeting tumor cells while sparing normal tissues .

Case Study 1: Cyclobutane Derivatives in Drug Design

A series of cyclobutane derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. The derivatives displayed enhanced metabolic stability and improved selectivity compared to traditional compounds. Notably, one derivative demonstrated a significant increase in potency against breast cancer cells in vitro .

Case Study 2: Cyclobutylamine as a Pharmacophore

Research on cyclobutylamine scaffolds revealed their effectiveness as inhibitors of histone methyltransferases (HMTs), which are crucial targets in cancer therapy. By incorporating cyclobutane into drug candidates, researchers achieved improved binding affinity and selectivity for HMTs involved in oncogenesis .

Research Findings

The exploration of this compound and its derivatives has yielded promising results in various studies:

- Increased Selectivity : Cyclobutane derivatives have shown improved selectivity for their targets due to their unique three-dimensional conformations .

- Enhanced Stability : The incorporation of cyclobutane structures has been linked to increased metabolic stability in drug candidates, which is crucial for effective therapeutic action .

常见问题

Q. What are the key synthetic routes for (1S,2S)-cyclobutane-1,2-diamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cycloaddition of precursors (e.g., nitroalkenes or aziridines) followed by stereoselective reductions or functional group transformations. Critical parameters include temperature control (e.g., low temperatures to avoid racemization), solvent polarity (e.g., aqueous or polar aprotic solvents), and catalytic systems (e.g., chiral catalysts for enantiomeric purity). Evidence from trans-cyclobutane-1,2-diamine synthesis highlights the use of hydrogenation under controlled pressure to preserve stereochemistry .

Q. How does the rigid trans-configuration of this compound influence its reactivity in ligand design?

The trans-configuration imposes steric constraints that stabilize metal complexes by reducing conformational flexibility. This rigidity enhances selectivity in asymmetric catalysis (e.g., enantioselective C–C bond formation). Comparative data show that trans-isomers form more stable complexes with transition metals (e.g., Ru or Pd) than cis-isomers, which exhibit greater flexibility but lower stereocontrol .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- NMR spectroscopy : To confirm stereochemistry (e.g., coupling constants in H NMR).

- X-ray crystallography : For absolute configuration determination.

- Chiral HPLC : To assess enantiomeric excess (ee) and purity.

- Mass spectrometry : For molecular weight validation. These techniques resolve structural ambiguities, particularly when differentiating between cis/trans or enantiomeric forms .

Advanced Research Questions

Q. How does the cyclobutane ring size compare to larger cycloalkane diamines (e.g., cyclohexane) in catalytic applications?

The smaller cyclobutane ring increases ring strain, enhancing reactivity in metal coordination but reducing thermal stability. For example, trans-cyclobutane-1,2-diamine forms faster-forming but less stable Pd complexes compared to cyclohexane analogs. This trade-off is critical in reaction design—shorter reaction times are needed to prevent decomposition .

Q. What strategies improve the pharmacological activity of this compound derivatives in drug discovery?

Functionalization of the amino groups (e.g., acylations, sulfonations) or incorporation into macrocycles can enhance target binding. Studies show that N-methylation improves blood-brain barrier penetration, while hydroxylation increases solubility. Derivatives with fluorinated substituents exhibit improved metabolic stability .

Q. How do stereochemical contradictions in reported catalytic efficiencies arise when using this compound-based ligands?

Discrepancies often stem from:

- Impurity profiles : Trace cis-isomers or byproducts alter reaction pathways.

- Solvent effects : Polar solvents stabilize certain transition states, skewing enantioselectivity.

- Metal-ligand mismatch : Optimal metal centers (e.g., Rh vs. Ir) vary by application. Rigorous purification (e.g., recrystallization) and standardized screening protocols mitigate these issues .

Q. What computational methods validate the stereoselectivity of this compound in organocatalysis?

Density Functional Theory (DFT) calculations model transition states to explain enantioselectivity trends. For example, in Michael additions, the diamine’s chair-like conformation stabilizes key intermediates via hydrogen bonding, as shown in cyclohexane-diamine systems. These models guide ligand modifications to optimize ee% .

Methodological Recommendations

- Stereochemical Purity : Use chiral chromatography paired with kinetic resolution to achieve >99% ee .

- Ligand Design : Combine DFT modeling with high-throughput screening to identify optimal metal-ligand pairs .

- Biological Assays : Employ surface plasmon resonance (SPR) to quantify target binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。